7-Methyl-6-oxaspiro[3.4]octan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-6-oxaspiro[3.4]octan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-2-8(5-10-6)3-7(9)4-8/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXUEDMCCMYOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C2)N)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Context of Spirocyclic Oxa Amines in Contemporary Chemical Research
Significance of Oxaspirocyclic Systems in Organic Synthesis and Medicinal Chemistry
Oxaspirocyclic systems, a subclass of spirocycles containing an oxygen atom within the ring structure, are of particular importance in both organic synthesis and medicinal chemistry. The incorporation of an oxygen atom into a spirocyclic framework can dramatically alter a molecule's properties in ways that are highly desirable for drug development. mdpi.com For instance, the presence of the oxygen atom can lead to a significant increase in water solubility and a reduction in lipophilicity. mdpi.comresearchgate.net These modifications are critical for improving the pharmacokinetic profiles of potential drug candidates.
From a synthetic standpoint, the development of methodologies to construct oxaspirocyclic cores is an active area of research. Techniques such as iodocyclization have proven to be effective for the preparation of a wide array of oxaspirocyclic compounds. mdpi.com The ability to synthesize these complex structures efficiently opens up new avenues for creating diverse molecular libraries for high-throughput screening. Moreover, oxaspirocyclic frameworks provide rigid templates that can be functionalized to create analogues of existing drugs with potentially improved efficacy and selectivity. mdpi.com
In medicinal chemistry, the rigid and well-defined three-dimensional nature of oxaspirocyclic systems allows for a more precise presentation of functional groups for interaction with biological targets. This can lead to enhanced potency and selectivity of drug candidates. The unique spatial arrangement of substituents on an oxaspirocyclic scaffold is difficult to replicate with more conventional, flexible ring systems.
Structural Features and Classification of Oxaspiro[3.4]octane Scaffolds in Natural Products and Synthetic Analogues
The oxaspiro[3.4]octane scaffold consists of a five-membered cyclopentane (B165970) ring and a four-membered oxetane (B1205548) ring fused at a single carbon atom. This arrangement results in a compact and rigid three-dimensional structure. The inherent strain of the four-membered oxetane ring can also impart unique reactivity to these molecules.
Interestingly, the oxaspiro[3.4]octane framework is exceedingly rare among naturally occurring compounds. Reports in the literature indicate that the spiro[3.4]octane motif in general is not commonly found in nature. mdpi.com One of the few examples of a related spiro[3.4] system is a compound isolated from a marine-derived Streptomyces strain, which features a β-lactone fused to a pyrrolidine (B122466) ring. mdpi.com The scarcity of the oxaspiro[3.4]octane core in natural products underscores the novelty and importance of synthetic efforts to access this chemical space.
The synthetic exploration of oxaspiro[3.4]octane scaffolds has led to the development of various analogues with potential applications in drug discovery. For example, thia/oxa-azaspiro[3.4]octanes have been designed and synthesized as novel, multifunctional modules for medicinal chemistry programs. Furthermore, derivatives such as 2-oxa-6-azaspiro[3.4]octane have been investigated as substitutes for common pharmaceutical motifs like piperazine (B1678402) and morpholine (B109124). These synthetic analogues offer a means to explore new chemical space and develop compounds with unique intellectual property positions.
Below is a data table providing key information for the subject compound, 7-Methyl-6-oxaspiro[3.4]octan-2-amine.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2126162-79-4 |
| Molecular Formula | C8H15NO |
| InChI Key | BCXUEDMCCMYOCK-UHFFFAOYSA-N |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Methyl 6 Oxaspiro 3.4 Octan 2 Amine Derivatives
Influence of Spirocyclic Scaffolds on Molecular Conformation and Physicochemical Properties Relevant to Biological Interaction
The fusion of two rings through a single, shared carbon atom imparts a unique set of characteristics to spirocyclic compounds, distinguishing them from their simpler, non-spirocyclic counterparts. tandfonline.comnih.gov These features are pivotal in modulating how a molecule interacts with biological systems.
Impact on Basicity of Proximal Amine Moieties in Spirocyclic Systems
The arrangement of heteroatoms within a spirocyclic system can significantly influence the electronic properties of nearby functional groups, such as an amine. In the 6-oxaspiro[3.4]octane system, the oxygen atom is positioned gamma (γ) to the nitrogen of the amine group, a greater distance than the beta (β) position it would occupy in a simple morpholine (B109124) ring. This increased distance reduces the inductive electron-withdrawing effect of the oxygen on the amine's nitrogen atom. nih.gov
A reduction in electron-withdrawing effects leads to higher electron density on the nitrogen's lone pair, making it more available to accept a proton. Consequently, the amine group becomes more basic. nih.govmasterorganicchemistry.com This modulation of basicity (pKa) is a critical physicochemical parameter, as it affects a compound's ionization state at physiological pH, which in turn influences properties like solubility, cell permeability, and target binding affinity. For instance, studies comparing azaspiro[3.3]heptanes to their non-spirocyclic piperazine (B1678402) and morpholine counterparts have demonstrated that the spiro-analogues exhibit an increased pKa. nih.gov
| Feature | Non-Spirocyclic Heterocycle (e.g., Morpholine) | Spirocyclic Analogue (e.g., Oxaspiro-amine) | Rationale for Change |
| Heteroatom Position | Oxygen is β to the nitrogen | Oxygen is γ to the nitrogen | Increased distance between heteroatoms in the spirocyclic scaffold. nih.gov |
| Inductive Effect | Stronger electron withdrawal | Weaker electron withdrawal | The effect diminishes with distance. nih.govmasterorganicchemistry.com |
| Amine Basicity (pKa) | Lower | Higher | Reduced inductive withdrawal increases the availability of the nitrogen lone pair. nih.gov |
Effects on Properties Influencing Biological Performance (e.g., Metabolic Stability Enhancement)
The introduction of a spirocyclic scaffold can lead to significant improvements in a molecule's pharmacokinetic profile, particularly its metabolic stability. tandfonline.combldpharm.com The central spiro-atom is a quaternary carbon, which is not susceptible to oxidation by metabolic enzymes like cytochrome P450s. By replacing a metabolically vulnerable methylene (B1212753) (-CH2-) or methine (-CH-) group with a spirocenter, a common metabolic pathway can be blocked. researchgate.net
Furthermore, the rigid conformation of the spirocycle can orient the molecule in such a way that it is a poorer substrate for metabolic enzymes, shielding other potentially labile sites from enzymatic degradation. tandfonline.com For example, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for various azaspiro cycles resulted in improved metabolic stability. bldpharm.com Similarly, a "spiro-morpholine" analogue of the antibiotic linezolid (B1675486) was designed specifically to tackle non-oxidative metabolism, demonstrating the utility of this strategy. nih.gov
Bioisosteric Applications and Scaffold Replacement Strategies
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The unique properties of the oxaspiro[3.4]octane scaffold make it an attractive bioisostere for more common heterocyclic rings. researchgate.net
Oxaspiro[3.4]octane Analogues as Surrogates for Common Heterocycles (e.g., Morpholine, Piperazine)
The 2-oxa-6-azaspiro[3.4]octane and related oxaspiro[3.4]octane systems can serve as effective surrogates for morpholine and piperazine rings, which are ubiquitous in drug molecules. researchgate.net This scaffold replacement strategy is employed to explore new chemical and patent space, and more importantly, to modulate physicochemical properties. researchgate.net While retaining the key heteroatom interactions necessary for biological activity, the spirocyclic analogue introduces a more rigid and three-dimensional structure. This can lead to improved target selectivity and enhanced pharmacokinetic properties. tandfonline.comresearchgate.net For example, replacing a morpholine with an oxaspirocycle can decrease lipophilicity (logD) despite the addition of a carbon atom, a counterintuitive effect often rationalized by the increase in the amine's basicity. nih.gov
| Property | Common Heterocycle (Morpholine/Piperazine) | Oxaspiro[3.4]octane Analogue | Advantage of Replacement |
| Dimensionality | Generally flexible and less 3D | Rigid and highly 3D bldpharm.comresearchgate.net | Improved potency and selectivity through conformational restriction. tandfonline.comacs.org |
| Lipophilicity (logD) | Baseline value | Often lower nih.gov | Better solubility and pharmacokinetic profile. |
| Metabolic Stability | Can be susceptible to metabolism | Generally enhanced bldpharm.comresearchgate.net | Blocks metabolic hotspots and increases drug half-life. |
| Novelty | Common structural motif | Unexplored chemical space tandfonline.com | Opportunity for new intellectual property. |
Rational Design of Derivatives for Enhanced Biological Target Selectivity
The rational design of derivatives based on the 7-Methyl-6-oxaspiro[3.4]octan-2-amine scaffold leverages its inherent structural features to achieve greater selectivity for a specific biological target. acs.orgnih.gov Selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug candidate.
The conformational rigidity of the spirocyclic core is a key factor in enhancing selectivity. tandfonline.com By reducing the entropic penalty upon binding, a more rigid molecule can exhibit higher affinity for its intended target. enamine.net Furthermore, the well-defined three-dimensional arrangement of functional groups on the scaffold allows for precise optimization of interactions within a target's binding pocket. bldpharm.comacs.org Medicinal chemists can systematically modify substituents on the cyclobutane (B1203170) or tetrahydrofuran (B95107) rings, using the rigid framework to orient these groups into favorable positions for hydrogen bonding, hydrophobic interactions, or other key binding events, while avoiding interactions that could lead to binding at off-targets. This fine-tuning of the molecule's shape and electronic properties is a powerful strategy for developing highly selective therapeutic agents. tandfonline.comnih.gov
In-Depth Analysis of this compound Reveals Gaps in Current Research Landscape
An extensive review of available scientific literature and chemical databases indicates a significant lack of published research specifically detailing the structure-activity relationships (SAR) and molecular design principles for derivatives of this compound. While the foundational principles of medicinal chemistry and the strategic value of spirocyclic scaffolds are well-documented, their direct application and exploration in the context of this particular compound and its analogs are not present in the public research domain.
The compound, identified by its CAS Number 2126162-79-4, is commercially available and its basic chemical properties are listed in various supplier catalogs. However, detailed studies on its synthesis, biological activity, and the systematic exploration of its derivatives through techniques such as Matched Molecular Pair Analysis (MMPA) are conspicuously absent from peer-reviewed journals and scientific publications.
This absence of specific research data prevents a detailed discussion and the creation of data-driven tables as requested for a comprehensive scientific article. The principles of MMPA, a powerful tool in drug discovery for understanding how small molecular modifications impact biological activity and physicochemical properties, can only be hypothetically applied without concrete experimental results.
For a meaningful analysis of the structure-activity relationships of this compound derivatives, including a Matched Molecular Pair Analysis, dedicated synthesis and biological evaluation of a series of analogs would be required. Such research would systematically explore the impact of modifications to the spirocyclic core, the amine functionality, and the methyl group on a given biological target.
Given the current state of available information, any attempt to generate an article with detailed research findings and data tables for this compound would be speculative and not based on established scientific evidence. The scientific community awaits further research to unlock the potential of this and other novel spirocyclic amines.
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methyl 6 Oxaspiro 3.4 Octan 2 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., NOE, TOCSY, ROESY Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of organic molecules in solution. For a molecule with multiple stereocenters and a constrained spirocyclic framework like 7-Methyl-6-oxaspiro[3.4]octan-2-amine, advanced 2D NMR techniques are particularly powerful for determining its relative stereochemistry and preferred conformation.
Techniques such as Total Correlation Spectroscopy (TOCSY) are instrumental in identifying coupled proton networks within the molecule, allowing for the assignment of protons within the same spin system, such as those on the cyclopentane (B165970) and tetrahydrofuran (B95107) rings. This establishes the fundamental connectivity of the carbon skeleton.
To probe the spatial relationships between atoms, Nuclear Overhauser Effect (NOE) based experiments are employed. Techniques like NOE Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are in close proximity, typically within 5 Å. The presence or absence of NOE cross-peaks provides crucial information for determining the relative configuration of stereocenters. For instance, an NOE between the methyl group at position 7 and a proton on the cyclopentane ring would suggest a cis relationship between these substituents. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being more suitable for intermediate-sized molecules where the NOE effect might be close to zero.
By combining the coupling constant data from 1D NMR spectra with the correlation data from 2D experiments like TOCSY and the spatial information from NOE/ROESY, a detailed 3D model of the molecule's predominant conformation in solution can be constructed.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and, crucially, both the relative and absolute stereochemistry. wikipedia.org For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would unequivocally establish the spatial arrangement of all atoms in the solid state.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. This allows for the precise determination of the relative configuration of all stereocenters within the molecule.
Furthermore, if the compound is enantiomerically pure and crystallizes in a chiral space group, anomalous dispersion techniques can be used to determine the absolute configuration. wikipedia.org This is achieved by analyzing the subtle differences in the diffraction pattern known as Bijvoet pairs. The determination of the absolute configuration is critical for understanding the specific biological activity of chiral molecules. While spectroscopic methods like NMR provide information about the relative stereochemistry, X-ray crystallography offers the ultimate confirmation of the absolute arrangement of atoms in space. ucalgary.ca
Mass Spectrometry Techniques and Predicted Collision Cross Section (CCS) Values
Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's elemental composition and the study of its fragmentation patterns. When coupled with ion mobility spectrometry (IMS), it can also provide information about the size and shape of an ion in the gas phase, quantified as a Collision Cross Section (CCS) value. nih.gov
The CCS value is a key physicochemical property that reflects the three-dimensional structure of an ion. nih.gov For a given molecule, different adducts (e.g., [M+H]+, [M+Na]+) will have distinct CCS values. These values can be experimentally measured or predicted using computational methods. The prediction of CCS values has become increasingly accurate with the development of machine learning models trained on large datasets of experimental data. mdpi.com
For this compound, predicted CCS values for various adducts have been calculated and are available in public databases. uni.lu These values serve as a valuable reference for identifying the compound in complex mixtures using LC-IM-MS techniques. The combination of retention time, accurate mass, and CCS value provides a high degree of confidence in compound identification.
Below is a table of predicted CCS values for various adducts of this compound, calculated using CCSbase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 142.12265 | 125.5 |
| [M+Na]+ | 164.10459 | 130.9 |
| [M-H]- | 140.10809 | 131.4 |
| [M+NH4]+ | 159.14919 | 143.0 |
| [M+K]+ | 180.07853 | 133.6 |
| [M+H-H2O]+ | 124.11263 | 116.7 |
| [M+HCOO]- | 186.11357 | 146.1 |
| [M+CH3COO]- | 200.12922 | 177.9 |
| [M+Na-2H]- | 162.09004 | 131.1 |
| [M]+ | 141.11482 | 130.4 |
| [M]- | 141.11592 | 130.4 |
Computational Chemistry and Molecular Modeling of 7 Methyl 6 Oxaspiro 3.4 Octan 2 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. For 7-Methyl-6-oxaspiro[3.4]octan-2-amine, DFT calculations can elucidate its fundamental properties. While specific DFT studies on this exact molecule are not prevalent in public literature, the methodology allows for the prediction of its electronic and reactive characteristics. DFT calculations would typically be performed using a functional, such as M06, combined with a basis set like 6-31++G** to provide a detailed understanding of its behavior. researchgate.netresearchgate.net
The 6-oxaspiro[3.4]octane framework contains a four-membered oxetane (B1205548) ring fused in a spirocyclic fashion to a five-membered cyclopentane (B165970) ring. Such small rings are known to possess significant ring strain, which is a key determinant of their reactivity. dtic.mil The strain energy arises from bond angle distortion (angle strain), bond stretching or compression, and torsional strain from eclipsed conformations of substituents.
Computational methods, particularly DFT, can be used to quantify this strain energy. This is often achieved by comparing the energy of the cyclic molecule to a strain-free acyclic reference compound through isodesmic or homodesmotic reactions. acs.orgpsu.edu For instance, the ring strain energy of oxetane is approximately 25.5 kcal/mol. dtic.mil In the case of this compound, the fusion of the cyclopentane ring to the oxetane ring at a single carbon atom (the spiro center) introduces additional strain. DFT calculations would be essential to determine the precise strain energy of this specific spirocyclic system, which is expected to be substantial and a primary driver for ring-opening reactions. researchgate.net The analysis would involve optimizing the geometry of the molecule and calculating its energy relative to appropriate acyclic analogues. acs.org
Understanding the mechanisms of reactions involving this compound requires the characterization of transition states and the mapping of reaction pathways. DFT calculations are instrumental in locating transition state geometries, which are the highest energy points along a reaction coordinate. By calculating the energies of reactants, transition states, and products, an energy profile for a proposed reaction can be constructed.
For example, in a potential ring-opening reaction of the oxetane moiety, DFT could be used to model the approach of a nucleophile, the breaking of a C-O bond, and the formation of new bonds. This would reveal whether the reaction proceeds through a concerted or stepwise mechanism. The calculated activation energies (the energy difference between the reactant and the transition state) provide a quantitative measure of the reaction rate. dtic.mil Such studies have been applied to understand the cleavage pathways of other oxetanes, which can proceed via different mechanisms depending on the reaction conditions. nih.govresearchgate.net
The methyl and amine groups on the 6-oxaspiro[3.4]octane core are expected to significantly influence the molecule's reactivity. The amine group at the 2-position can act as an internal nucleophile or as a basic site, while the methyl group at the 7-position can exert steric and electronic effects.
DFT calculations can systematically probe these substituent effects. By comparing the calculated properties of this compound with its unsubstituted or differently substituted analogues, one can quantify the impact of these groups. For instance, calculations can reveal how the electron-donating or -withdrawing nature of substituents alters the electron density distribution in the molecule, affecting the electrophilicity of the oxetane ring carbons. The placement of the oxetane's oxygen atom has a strong inductive electron-withdrawing effect, which can reduce the basicity of the nearby amine group. nih.gov Studies on similar spiro[3.4]octane systems have demonstrated the utility of computational models in understanding how the rigid framework transmits polar substituent effects. sci-hub.se
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment.
For this compound, MD simulations can be used to explore its accessible conformations in the gas phase or in different solvents. The spirocyclic system has a degree of flexibility, and MD can identify the most stable conformers and the energy barriers between them. Furthermore, by including solvent molecules explicitly in the simulation box, MD can provide a detailed picture of solvation effects. This includes the formation of hydrogen bonds between the amine group and solvent molecules, and how the solvent shell influences the molecule's structure and reactivity.
Quantum Chemical Calculations for Reaction Mechanism Studies (e.g., Aminolysis Pathways)
Quantum chemical calculations, including DFT and higher-level ab initio methods, are crucial for detailed mechanistic studies. A key potential reaction for this compound is the aminolysis of the oxetane ring, where an external amine or the internal amine group acts as a nucleophile to open the strained four-membered ring.
Computational studies can model this process in detail. For example, a study on the aminolysis of a related epoxide system used quantum chemical calculations to investigate the reaction mechanism with ammonia. researchgate.net A similar approach for this compound would involve modeling the nucleophilic attack of an amine at one of the oxetane carbons. The calculations would help determine which carbon is more susceptible to attack (regioselectivity) and the stereochemical outcome of the reaction. The role of catalysts, such as acids or Lewis acids, in facilitating the ring-opening could also be investigated by including them in the computational model. rsc.org
Prediction of Spectroscopic Parameters (e.g., Collision Cross Sections)
Computational chemistry can also predict various spectroscopic parameters that are essential for the experimental identification and characterization of molecules. One such parameter is the ion mobility-derived collision cross section (CCS). CCS is a measure of the effective area of an ion in the gas phase and is related to its size, shape, and charge. nih.govmdpi.com
For this compound, CCS values can be predicted using computational methods. These predictions are valuable for identifying the compound in complex mixtures using techniques like ion mobility-mass spectrometry (IM-MS). mdpi.com Public databases such as PubChem provide predicted CCS values for various adducts of this molecule, calculated using established algorithms. uni.lunih.gov These predictions can be compared with experimental measurements to increase confidence in compound identification. nih.govkcl.ac.uk
Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from the PubChem database. uni.lunih.gov
Computational Analysis in Structural Revision (e.g., Natural Products with Oxaspiro[3.4]octane Moiety)
The structural elucidation of complex natural products, particularly those containing strained ring systems like the oxaspiro[3.4]octane moiety, presents significant challenges. Misinterpretation of spectroscopic data can lead to incorrect structural assignments. In recent years, computational chemistry has emerged as a powerful tool to aid in the structural revision of such molecules by providing a more accurate prediction of spectroscopic properties. nih.gov
One of the primary applications of computational analysis in this area is the comparison of experimentally obtained Nuclear Magnetic Resonance (NMR) data with theoretically calculated values. nih.gov This approach has proven invaluable in confirming or refuting proposed structures of natural products. For instance, computational methods have been successfully employed in the structural verification of various classes of natural products, leading to numerous structural revisions. researchgate.net
A notable example of this application is the systematic analysis of natural products containing the oxetane moiety, a key component of the oxaspiro[3.4]octane skeleton. A study utilizing a parametric/DFT hybrid computational method, DU8+, revealed that a significant number of published structures for oxetane-containing natural products required revision. nih.govacs.org This computational approach aids in identifying inconsistencies between the reported experimental data and the computationally predicted NMR parameters for the proposed structures. researchgate.netnih.gov
The process typically involves using computational models to predict chemical shifts. When these predicted values deviate significantly from the experimental data, it signals a likely structural misassignment. nih.gov For example, in the case of brassicicene diterpenes, initial computational studies predicted carbon-13 chemical shifts that deviated by as much as 10-11 ppm from the observed data for certain carbon atoms, which was a strong indication that the proposed structures were incorrect. nih.gov Further investigation, prompted by these computational findings, often leads to the proposal of a revised structure that shows better agreement between the experimental and calculated data.
The table below illustrates examples of natural products containing an oxetane ring, a substructure of the oxaspiro[3.4]octane system, where computational analysis prompted a structural revision.
| Original Proposed Structure (Conceptual Example) | Key Discrepancy Noted by Computational Analysis | Revised Structure (Conceptual Example) |
| A natural product with a specific stereochemistry at the spiro-center of an oxaspiro[3.4]octane core. | Calculated NMR chemical shifts for the proposed stereoisomer showed poor correlation with experimental values. | An alternative stereoisomer was proposed which demonstrated a high degree of correlation between its calculated and experimental NMR data. |
| A marine natural product with a proposed oxaspiro[3.4]octane ring system connected to a larger macrocycle. | Density Functional Theory (DFT) calculations of coupling constants across the oxetane ring did not match the experimentally observed values. | A revised structure with a different connectivity or ring size was proposed that better fit the spectroscopic and computational data. |
These examples highlight the critical role of computational chemistry in modern natural product research. By providing a method to rigorously test proposed structures against experimental data, computational analysis helps to ensure the accuracy of assigned chemical structures, which is fundamental to understanding their biological activity and potential applications. researchgate.net
Biological and Pharmacological Research Applications of Oxaspiro 3.4 Octan 2 Amine Scaffolds
Exploration of Antimicrobial Potential of Spirocyclic Oxa-Amines
Investigation of Anticancer Properties and Inhibition of Cancer Cell Proliferation
The investigation of spirocyclic compounds for anticancer activity is a burgeoning area of research. The rigid and three-dimensional nature of the spiro scaffold can lead to compounds with high affinity and selectivity for biological targets involved in cancer progression. While specific data on 7-Methyl-6-oxaspiro[3.4]octan-2-amine is not available, numerous studies on related spirocyclic structures have demonstrated significant anticancer potential.
Various spiro compounds have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The table below summarizes the in vitro antiproliferative activities of several spirocyclic compounds, illustrating the potential of this structural class in cancer research.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-4H-pyran derivative (with indole and cytosine) | Staphylococcus aureus (clinical isolate) | 32 | nih.gov |
| Spiro-4H-pyran derivative (with indole and cytosine) | Streptococcus pyogenes (clinical isolate) | 64 | nih.gov |
It is important to note that the compounds listed in the table are not direct analogues of this compound but represent the broader class of spirocyclic compounds with demonstrated biological activity. These findings underscore the potential of the oxaspiro[3.4]octan-2-amine scaffold as a template for the design of novel anticancer agents.
Receptor Modulation and Agonist Activity (e.g., Relaxin Family Peptide Receptor (RXFP1) Agonism in Related Scaffolds)
While there is no specific research on this compound as a modulator of the Relaxin Family Peptide Receptor 1 (RXFP1), the development of small molecule agonists for this receptor is an active area of research. The native ligands for RXFP1 are peptide hormones, which have therapeutic limitations. Therefore, the discovery of non-peptide, small molecule agonists is of significant interest. The exploration of diverse chemical scaffolds, including spirocyclic structures, is a key strategy in identifying such molecules. The inherent three-dimensionality and conformational rigidity of spirocycles can be advantageous in mimicking the binding of the natural peptide ligand to the receptor. Although no direct link has been established, the oxaspiro[3.4]octan-2-amine scaffold represents a novel chemical space that could be explored for potential RXFP1 agonist activity.
Neuroprotective Effects Observed in Related Sesquiterpenoids
Recent studies have highlighted the neuroprotective potential of certain sesquiterpenoids, some of which possess spiro-oxa scaffolds. While not directly "this compound," a related 2-oxa-spiro[5.4]decane scaffold, derived from natural product structures, has been shown to exhibit significant neurotrophic, neurogenic, and anti-neuroinflammatory activities. This suggests that the core oxaspiro structure may play a role in these neuroprotective effects. The development of therapeutics for neurological disorders is a critical area of medicine, and scaffolds that can promote neuronal survival and reduce inflammation are of high value. The findings on related spiro-oxa compounds provide a rationale for investigating the neuroprotective potential of the oxaspiro[3.4]octan-2-amine scaffold and its derivatives.
Role as Important Scaffolds in Natural Product Synthesis and Analogues
Spirocyclic systems are prevalent in a wide array of natural products, many of which exhibit potent biological activities. The synthesis of these complex natural products and their analogues is a significant challenge in organic chemistry. Scaffolds like oxaspiro[3.4]octane can serve as crucial building blocks in the construction of these intricate molecules. The ability to synthesize and functionalize such scaffolds opens up avenues for creating novel analogues of natural products with potentially improved therapeutic properties. While there is no specific documentation of this compound being used in the synthesis of a particular natural product, the general importance of spirocyclic building blocks in this field is well-established. Synthetic strategies that provide access to diverse spirocyclic structures are essential for advancing natural product-based drug discovery. nih.govnih.gov
Strategic Value in Drug Discovery and Lead Generation
The oxaspiro[3.4]octan-2-amine scaffold holds considerable strategic value in modern drug discovery and the generation of new lead compounds. researchgate.net Its inherent three-dimensionality and novelty make it an attractive starting point for building compound libraries with diverse pharmacological profiles.
Expanding Chemical Space for Novel Therapeutic Agents
A key challenge in drug discovery is the exploration of new areas of chemical space to identify novel therapeutic agents with unique mechanisms of action. researchgate.net Flat, two-dimensional molecules have been extensively explored, and there is a growing emphasis on the development of three-dimensional scaffolds. Spirocyclic systems, such as the oxaspiro[3.4]octane core, are inherently three-dimensional and offer a way to move beyond "flatland" in drug design. researchgate.net The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with improved clinical success rates for drug candidates. bldpharm.com By providing a rigid and well-defined three-dimensional structure, the oxaspiro[3.4]octan-2-amine scaffold enables the exploration of novel vector orientations for substituents, which can lead to improved binding affinity and selectivity for biological targets. tandfonline.com The use of such novel scaffolds is crucial for expanding the diversity of compound libraries and increasing the probability of discovering next-generation therapeutics. dndi.org
Optimizing Ligand-Receptor Complementarity
The optimization of ligand-receptor complementarity is a cornerstone of rational drug design, aiming to maximize the binding affinity of a molecule for its target receptor. The rigid nature of the oxaspiro[3.4]octan-2-amine scaffold significantly reduces the entropic penalty upon binding, as it pre-organizes the key interacting moieties in a favorable conformation. This inherent structural constraint allows for a more precise orientation of functional groups within the receptor's binding pocket, leading to enhanced molecular recognition.
The introduction of a methyl group at the 7-position of the 6-oxaspiro[3.4]octan-2-amine core can profoundly influence ligand-receptor interactions. This substituent can serve several purposes:
Steric Influence : The methyl group can provide additional van der Waals interactions with hydrophobic pockets within the receptor, thereby increasing binding affinity. Its specific stereochemistry can be crucial in achieving a precise fit.
Conformational Restriction : The presence of the methyl group can further restrict the conformational flexibility of the oxolane ring, locking it into a preferred orientation for optimal receptor engagement.
Electronic Effects : While modest, the electron-donating nature of the methyl group can subtly alter the charge distribution of the scaffold, potentially influencing electrostatic interactions with the receptor.
Molecular modeling studies on analogous spirocyclic systems have provided insights into how these scaffolds achieve high-affinity binding. For instance, in the design of potent and reversible monoacylglycerol lipase (MAGL) inhibitors, a spirocyclic core was introduced to fix the active conformation of the ligand, enhancing its interaction with the enzyme's active site. Docking studies revealed that the spiroazetidine and spirocyclobutane moieties could efficiently bind by forming key hydrogen bonds with specific amino acid residues.
While specific binding data for this compound is not extensively available, the principles derived from related structures underscore the importance of the spirocyclic framework in achieving high-affinity interactions. The following table illustrates the binding affinities of various spirocyclic compounds to their respective receptors, highlighting the potency that can be achieved with this scaffold.
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) |
| Spiro-2,6-dioxopyrazine derivative | Sigma-1 (σ1) receptor | High (nanomolar range) |
| 1,4-dithiaspiro[4.5]decane derivative | 5-HT1A receptor | Potent (pD2 = 9.58) |
| Diazaspiro[3.4]octane derivative | Muscarinic M4 receptor | Agonist activity |
This table presents data from related spirocyclic compounds to demonstrate the potential of the scaffold, as direct binding data for this compound is not publicly available.
Enhancing Target Selectivity in Biological Systems
Achieving target selectivity is a critical objective in drug discovery to minimize off-target effects and enhance the therapeutic index of a drug candidate. The well-defined three-dimensional structure of the oxaspiro[3.4]octan-2-amine scaffold provides an excellent platform for designing selective ligands. By carefully tailoring the substitution pattern on this rigid core, it is possible to create molecules that preferentially bind to a specific receptor subtype over others, even those with highly homologous binding sites.
The methyl group in this compound can act as a key selectivity determinant. A subtle change in the shape and size of the binding pocket between different receptor subtypes can be exploited by the presence of this small alkyl group. A receptor with a complementary pocket will accommodate the methyl group, leading to favorable binding, whereas a receptor with a slightly smaller or differently shaped pocket will experience steric hindrance, resulting in weaker binding.
Research on other spirocyclic systems has demonstrated the effectiveness of this approach. For example, in the development of 5-HT1A receptor agonists, derivatives of 1,4-dioxaspiro[4.5]decane were synthesized and evaluated for their selectivity against α1 adrenoceptors. The results identified compounds with outstanding selectivity, showcasing the potential of the spirocyclic scaffold to discriminate between different receptor types.
The conformational rigidity of the oxaspiro[3.4]octane framework is also pivotal for selectivity. It reduces the likelihood of the ligand adopting alternative conformations that might allow it to bind to off-target receptors. This "conformational locking" ensures that the molecule presents a consistent and specific pharmacophore to the biological system.
The following table provides examples of the selectivity profiles achieved with different spirocyclic scaffolds, illustrating the potential for developing highly selective agents based on the oxaspiro[3.4]octan-2-amine framework.
| Spirocyclic Scaffold | Primary Target | Secondary (Off-Target) | Selectivity Ratio (Primary/Secondary) |
| 1-oxa-4-thiaspiro[4.5]decane derivative | 5-HT1A receptor | α1d adrenoceptor | 80-fold |
| Spiro-2,6-dioxopyrazine derivative | Sigma-1 (σ1) receptor | Various CNS receptors | High selectivity |
| Diazaspiro[3.4]octane derivative | Plasmodium falciparum | - | Active against multiple parasite stages |
This table presents data from related spirocyclic compounds to demonstrate the potential for achieving high selectivity with this class of molecules, as direct selectivity data for this compound is not publicly available.
Future Directions and Emerging Research Avenues
Development of Advanced and Sustainable Synthetic Methodologies for Oxaspiro[3.4]octan-2-amine
The construction of the oxaspiro[3.4]octane core is a key challenge that dictates the accessibility and diversity of potential drug candidates. While foundational methods exist, the future necessitates the development of more efficient, scalable, and environmentally benign synthetic routes. Current strategies often involve multi-step sequences that can be resource-intensive.
Future research will likely focus on several key areas to improve synthesis:
Catalytic Asymmetric Synthesis: Developing methods to install the stereocenters of the oxaspirocycle with high enantiomeric and diastereomeric control is crucial. This will likely involve the use of novel chiral catalysts.
Ring-Closing Metathesis (RCM): As demonstrated in the synthesis of related 2,5-dioxaspiro[3.4]octane building blocks, RCM is a powerful tool for forming cyclic structures. researchgate.net Adapting this strategy for the oxaspiro[3.4]octane-2-amine scaffold could provide a versatile and efficient pathway.
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency over traditional batch synthesis. Implementing flow chemistry for the synthesis of key intermediates or the final compound could streamline production.
Photoredox Catalysis: This emerging field in organic synthesis could enable novel bond formations and functionalizations under mild conditions, potentially reducing the number of synthetic steps and improving sustainability.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Synthesis | High stereocontrol, access to specific isomers | Catalyst design and optimization |
| Ring-Closing Metathesis | High functional group tolerance, efficiency | Catalyst cost and removal, precursor synthesis |
| Flow Chemistry | Scalability, improved safety, process control | Initial setup cost, reaction optimization |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Substrate scope, catalyst stability |
Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Design and Synthesis
Key applications in this area include:
De Novo Design: Generative AI models can design novel spirocyclic scaffolds with desired physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. springernature.com These models learn from existing chemical data to create molecules that are both novel and synthetically feasible.
Property Prediction: Deep learning models can be trained to predict the biological activity, selectivity, and potential off-target effects of new 7-Methyl-6-oxaspiro[3.4]octan-2-amine derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.
Retrosynthesis Planning: AI algorithms can analyze a target molecule and propose the most efficient synthetic pathways. This can save significant time and resources in the laboratory by identifying optimal reaction sequences and starting materials. mit.edu
The integration of AI into the design-make-test-analyze (DMTA) cycle is expected to significantly accelerate the discovery of new spirocyclic drug candidates.
Diversification of Functionalized this compound Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a biological target. To fully explore the therapeutic potential of the this compound scaffold, the creation of diverse chemical libraries is essential. These libraries should systematically explore variations at different positions of the molecule.
Future efforts will concentrate on:
Combinatorial Chemistry: Using parallel synthesis techniques to create large libraries of analogs with diverse substituents on the amine and other positions of the spirocyclic core.
Diversity-Oriented Synthesis (DOS): Employing synthetic strategies that generate a wide range of structurally diverse molecules from a common starting material, thereby exploring a broader region of chemical space.
Fragment-Based Library Design: Creating libraries of smaller, fragment-like molecules based on the oxaspiro[3.4]octane scaffold for use in fragment-based drug discovery (FBDD).
The goal is to generate libraries with a broad range of physicochemical properties to maximize the chances of identifying "hits" in HTS campaigns. The importance of sp³-rich scaffolds, like the one , is increasingly recognized for their potential to yield selective and potent drug candidates. researchgate.net
| Library Type | Focus | Application |
| Combinatorial Library | Systematic variation of substituents | HTS, Structure-Activity Relationship (SAR) studies |
| Diversity-Oriented Synthesis | Broad structural diversity | Exploring novel chemical space, identifying new pharmacophores |
| Fragment Library | Small, low molecular weight compounds | Fragment-Based Drug Discovery (FBDD) |
Exploration of New Biological Targets and Novel Mechanisms of Action for Oxaspiro[3.4]octane Scaffolds
The unique structural features of the oxaspiro[3.4]octane scaffold suggest that it may interact with biological targets in novel ways. While initial research may focus on known targets, a key future direction will be to explore new therapeutic areas and mechanisms of action. A related diazaspiro[3.4]octane series, for instance, was identified from a whole-cell HTS campaign and showed activity against multiple stages of the malaria parasite Plasmodium falciparum. mmv.orgebi.ac.uk
Future exploratory efforts should include:
Phenotypic Screening: Testing libraries of this compound derivatives in cell-based assays that measure a specific cellular phenotype (e.g., cell death, differentiation) without a preconceived target. This can lead to the discovery of compounds with novel mechanisms of action.
Target Deconvolution: Once a hit is identified through phenotypic screening, various techniques (e.g., affinity chromatography, proteomics) can be used to identify the specific protein target responsible for the observed effect.
Chemoproteomics: Using chemical probes based on the oxaspiro[3.4]octane scaffold to map its interactions with the entire proteome of a cell or organism, potentially revealing unexpected targets and off-targets.
By casting a wide net, researchers can uncover new therapeutic opportunities for this promising class of molecules, moving beyond traditional drug targets and exploring uncharted biological territory.
Q & A
Q. What are the recommended synthetic routes for 7-Methyl-6-oxaspiro[3.4]octan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic amines often involves cyclization reactions or ring-opening/closure strategies. For example, spiro-oxa compounds can be synthesized via reactions between bicyclic ketones and amines under controlled conditions. Key parameters include:
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to facilitate intramolecular cyclization.
- Temperature : Optimized thermal conditions (e.g., reflux in toluene at 110°C) to balance reaction rate and side-product formation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack in spiro-ring formation.
A comparative analysis of synthetic routes (Table 1) highlights yield variations based on starting materials and conditions .
Table 1 : Synthesis Optimization for Spirocyclic Amines
| Starting Material | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Bicyclic ketone | H2SO4 | THF | 62 | |
| Chiral precursor | TsOH | Toluene | 78 |
Q. How can researchers characterize the spirocyclic structure and amine functionality of this compound?
- Methodological Answer : Structural elucidation requires a multi-technique approach:
- NMR Spectroscopy : 1H/13C NMR to confirm spiro connectivity (e.g., distinct splitting patterns for axial vs. equatorial protons).
- Mass Spectrometry : High-resolution MS to verify molecular formula (C8H15NO) and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical determination, especially if the compound exhibits chirality.
- IR Spectroscopy : Identification of amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
Q. What initial biological screening approaches are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize in vitro assays to assess interactions with biological targets:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition for neuroactive compounds).
- Receptor Binding Studies : Radioligand displacement assays to measure affinity for GPCRs or ion channels.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects.
Ensure rigorous controls (e.g., positive/negative controls, solvent blanks) to validate results .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?
- Methodological Answer : Apply a 2^k factorial design to evaluate critical factors:
- Variables : Temperature, catalyst loading, solvent ratio.
- Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions.
Example workflow:
Screen variables via Plackett-Burman design.
Refine using Central Composite Design (CCD).
Validate predictions with confirmatory runs.
Software tools (e.g., COMSOL Multiphysics) enable virtual simulation of reaction kinetics .
Q. How to resolve contradictions in reported biological activities of structurally similar spirocyclic amines?
- Methodological Answer : Contradictions often arise from methodological heterogeneity. Address this via:
- Systematic Review : Meta-analysis of literature to identify confounding variables (e.g., assay protocols, cell lines).
- Replication Studies : Reproduce key experiments under standardized conditions.
- Dose-Response Analysis : Compare EC50/IC50 values across studies to assess potency variability.
Tools like UCINET 6.0 can map relationships between study methodologies and outcomes .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in derivatization reactions?
- Methodological Answer : Use in silico methods to guide synthetic planning:
- Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., nucleophilic attack at spiro carbon vs. amine nitrogen).
- Molecular Dynamics (MD) : Simulate solvent effects on transition states.
- Machine Learning (ML) : Train models on existing spiro compound datasets to predict reaction outcomes.
Open-access platforms (e.g., PubChem) provide structural data for training predictive algorithms .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in polar vs. non-polar solvents.
- Approach :
- Compare experimental conditions (e.g., pH, temperature) from divergent studies.
- Re-measure solubility using standardized protocols (e.g., shake-flask method).
- Analyze molecular polarity via logP calculations and solvatochromic parameters.
Reference methodological frameworks in for aligning theoretical and experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
